molecular formula C13H11N5O4 B2475219 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 1903167-06-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B2475219
CAS RN: 1903167-06-5
M. Wt: 301.262
InChI Key: NYRWTWMGBJSSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a dihydropyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity. This process highlights the compound’s versatility in generating derivatives with varying biological activities.


Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a related compound were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.


Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. This information is crucial for understanding the physical behavior and stability of the compound under different conditions. The chemical properties, such as acidity and basicity, can be inferred from studies on similar compounds.

Scientific Research Applications

Polymorphism and Crystallization Mechanisms

The compound has been studied for its polymorphic forms and crystallization mechanisms. Three distinct forms of the compound were obtained and characterized: two polymorphic forms and one solvate . The study provided an in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters .

Supramolecular Architectures

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .

Therapeutic Potential

Isoxazole, an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The compound, being an isoxazole derivative, may share similar therapeutic potentials .

Analgesic Properties

Isoxazole derivatives have shown prominent potential as analgesics . Therefore, this compound might also possess analgesic properties .

Anti-inflammatory Properties

Isoxazole derivatives have been found to exhibit anti-inflammatory properties . This compound, being an isoxazole derivative, may also have anti-inflammatory properties .

Anticancer Properties

Isoxazole derivatives have been studied for their anticancer properties . This compound, being an isoxazole derivative, may also have anticancer properties .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could open up new avenues for the design and synthesis of novel compounds with potential biological activities.

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-7-4-9(17-21-7)12-16-11(22-18-12)6-15-13(20)8-2-3-14-10(19)5-8/h2-5H,6H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRWTWMGBJSSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.